molecular formula C19H19N3O6S2 B1226216 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B1226216
M. Wt: 449.5 g/mol
InChI Key: NVTIIEDNXCIXRE-UHFFFAOYSA-N
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Description

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a sulfonamide.

Scientific Research Applications

Antitumor Activity

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide and its derivatives have been explored for their potential antitumor activity. For instance, certain derivatives have shown considerable anticancer activity against various cancer cell lines, highlighting the compound's potential in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).

Src Kinase Inhibitory and Anticancer Activities

These compounds have been synthesized and evaluated for Src kinase inhibitory activities, an important target in cancer therapy. Some derivatives exhibited significant inhibition in specific cancer cell lines, indicating their relevance in the development of new cancer treatments (Fallah-Tafti et al., 2011).

Antimicrobial Studies

Various derivatives of this compound have been synthesized and tested for their antimicrobial properties. These studies are crucial for discovering new agents against resistant bacterial and fungal species (Patel & Agravat, 2007).

Anti-inflammatory Activity

Certain derivatives of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide have been found to exhibit anti-inflammatory activity. This finding opens potential avenues for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Anticonvulsant Evaluation

Research has also been conducted on the anticonvulsant properties of certain indoline derivatives of this compound, with some showing significant activity in models of epilepsy (Nath et al., 2021).

Antibacterial Study

Derivatives of this compound have been synthesized and their antibacterial activities assessed. These studies contribute to the search for new antibiotics, especially against resistant bacterial strains (Khalid et al., 2016).

properties

Product Name

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Molecular Formula

C19H19N3O6S2

Molecular Weight

449.5 g/mol

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H19N3O6S2/c23-18(13-22-19(24)16-5-1-2-6-17(16)30(22,27)28)20-14-7-9-15(10-8-14)29(25,26)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,23)

InChI Key

NVTIIEDNXCIXRE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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